molecular formula C16H11NO4 B5662413 3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate CAS No. 5759-57-9

3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Cat. No. B5662413
CAS RN: 5759-57-9
M. Wt: 281.26 g/mol
InChI Key: RJZHDQICKKWTNH-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that include benzoxazinones and benzoxazines, which are significant for their structural motifs in natural products and bioactive compounds. Their synthesis typically requires transition-metal catalysts and pre-functionalized substrates, but novel methods offer more sustainable approaches.

Synthesis Analysis

The synthesis of related compounds involves novel sequences leading to derivatives with specified structural features. For example, the synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives has been characterized using various spectroscopic methods, indicating the precision in achieving desired structural attributes (Guguloth, 2019).

Molecular Structure Analysis

Structural analyses of these compounds are often conducted using NMR, IR, and mass spectroscopy to confirm their complex structures. The molecular structure is crucial for understanding the compound's potential interactions and stability.

Chemical Reactions and Properties

Chemical reactions involving benzoxazinone derivatives can vary, including Michael addition reactions and electrochemical C-H amination, providing efficient access to heterocycles. These reactions underscore the compounds' reactivity and potential for further functionalization (Wesenberg et al., 2017).

properties

IUPAC Name

[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-10(18)20-12-6-4-5-11(9-12)15-17-14-8-3-2-7-13(14)16(19)21-15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZHDQICKKWTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353593
Record name STK027832
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805232
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5759-57-9
Record name STK027832
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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